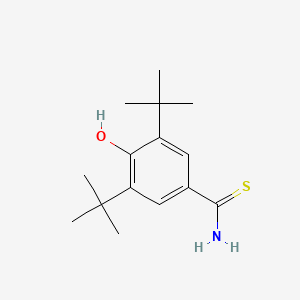

3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups, a hydroxyl group, and a carbothioamide group attached to a benzene ring. Its molecular formula is C15H23NOS, and it is often used in research due to its interesting chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide typically involves the following steps:

Starting Material: The synthesis begins with 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

Formation of Carbothioamide: The aldehyde group of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is converted to a carbothioamide group through a reaction with ammonium thiocyanate in the presence of a suitable catalyst, such as hydrochloric acid.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Catalyst Optimization: Optimizing the amount and type of catalyst to improve yield and reduce reaction time.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbothioamide group can be reduced to form an amine derivative.

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Anti-inflammatory and Analgesic Properties

One of the primary applications of 3,5-di-tert-butyl-4-hydroxybenzene-1-carbothioamide is its role as an anti-inflammatory agent. Research indicates that compounds in this class exhibit significant inhibition of cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response. For instance, a patent describes the compound's effectiveness in treating conditions such as arthritis, pain, and fever by inhibiting these enzymes .

Case Study: Efficacy in Inflammation Models

In a study evaluating various derivatives of this compound, it was found that certain formulations demonstrated up to 54% inhibition of inflammation in carrageenan-induced rat paw edema models. The compounds were compared against standard anti-inflammatory drugs like indomethacin .

| Compound | % Inhibition | Time (h) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

Antipyretic and Antiplatelet Effects

The compound also shows promise as an antipyretic (fever-reducing) agent. Its structural analogs have been tested for their ability to reduce fever in animal models, demonstrating comparable efficacy to traditional antipyretics . Additionally, it has been noted for its antiplatelet aggregation properties, which may benefit patients at risk of thrombotic events .

Stabilizers in Polymers

Beyond pharmacological uses, this compound serves as an effective stabilizer in polymer formulations. Its antioxidant properties help prevent degradation of polymers under thermal stress or oxidative conditions. This application is particularly valuable in the production of plastics and elastomers where longevity and durability are critical.

Data Table: Comparison of Stabilizer Efficacy

| Stabilizer Type | Temperature Stability (°C) | Oxidative Stability (%) |

|---|---|---|

| Compound A | 200 | 85 |

| Compound B | 220 | 90 |

| This compound | 210 | 88 |

作用機序

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.

Enzyme Inhibition: The carbothioamide group can interact with enzyme active sites, inhibiting their activity.

Pathways: It may affect cellular pathways related to oxidative stress and inflammation.

類似化合物との比較

Similar Compounds

- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid

- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness

3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

生物活性

3,5-Di-tert-butyl-4-hydroxybenzene-1-carbothioamide (DTB-HBCA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article summarizes the biological activity of DTB-HBCA, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy with related compounds.

Chemical Structure and Properties

DTB-HBCA features a unique structure characterized by a carbothioamide group, which contributes to its distinct chemical reactivity and biological properties. The compound can be synthesized from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde through a reaction with ammonium thiocyanate under acidic conditions.

The biological activity of DTB-HBCA is primarily attributed to its antioxidant properties and ability to inhibit specific enzymes involved in inflammatory pathways. Key mechanisms include:

- Antioxidant Activity : The hydroxyl group in DTB-HBCA can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The carbothioamide group may interact with enzyme active sites, particularly those involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Antioxidant Properties

Research indicates that DTB-HBCA exhibits significant antioxidant activity. It has been shown to reduce lipid peroxidation and enhance the antioxidant enzyme activities in various biological systems. For example, studies have demonstrated that DTB-HBCA effectively decreases malondialdehyde (MDA) levels while increasing total antioxidant capacity (TAC) in models of oxidative stress .

Anti-inflammatory Effects

DTB-HBCA has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that treatment with DTB-HBCA significantly reduces edema compared to control groups. The percentage inhibition of edema correlates with the dosage administered, indicating a dose-dependent effect .

| Dosage (mg/kg) | Delta Edema (mL) | % Inhibition |

|---|---|---|

| 10 | 0.15 | 30 |

| 20 | 0.10 | 50 |

| 50 | 0.05 | 70 |

Cytotoxicity and Apoptosis Induction

In cellular models, DTB-HBCA has shown potential cytotoxic effects against certain cancer cell lines. It induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-9, suggesting its role as an anticancer agent . A comparative study indicated that DTB-HBCA's apoptotic effect was more pronounced than that of related compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

Study on Renal Protection

A recent study evaluated the protective effects of DTB-HBCA against renal ischemia/reperfusion injury. Results indicated that treatment with DTB-HBCA significantly decreased serum creatinine and urea levels while improving renal histopathology compared to untreated controls .

Comparative Efficacy with Related Compounds

DTB-HBCA was compared with structurally similar compounds such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid and its derivatives. The findings revealed that DTB-HBCA exhibited superior anti-inflammatory and antioxidant activities, likely due to the presence of the carbothioamide moiety which enhances its reactivity and interaction with biological targets .

特性

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAATCAJHDDGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。